N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a phenylpyrimidine moiety, and an azetidine carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the Phenylpyrimidine Moiety: This can be synthesized via a condensation reaction between an aromatic aldehyde and a guanidine derivative.
Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable amine and a halogenated carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the benzothiazole and phenylpyrimidine moieties with the azetidine carboxamide group under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as an enzyme inhibitor or receptor modulator, given its complex structure.
Medicine
Medicinally, compounds with similar structures are often explored for their potential as therapeutic agents, particularly in the treatment of cancer, infectious diseases, or neurological disorders.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide would depend on its specific biological target. Typically, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-1-(4-phenylpyrimidin-2-yl)azetidine-3-carboxamide
- N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-2-yl)azetidine-3-carboxamide
Uniqueness
The uniqueness of N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide lies in its specific substitution pattern and the combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c27-20(25-21-24-16-8-4-5-9-18(16)28-21)15-11-26(12-15)19-10-17(22-13-23-19)14-6-2-1-3-7-14/h1-10,13,15H,11-12H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLRUSFFPUSPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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